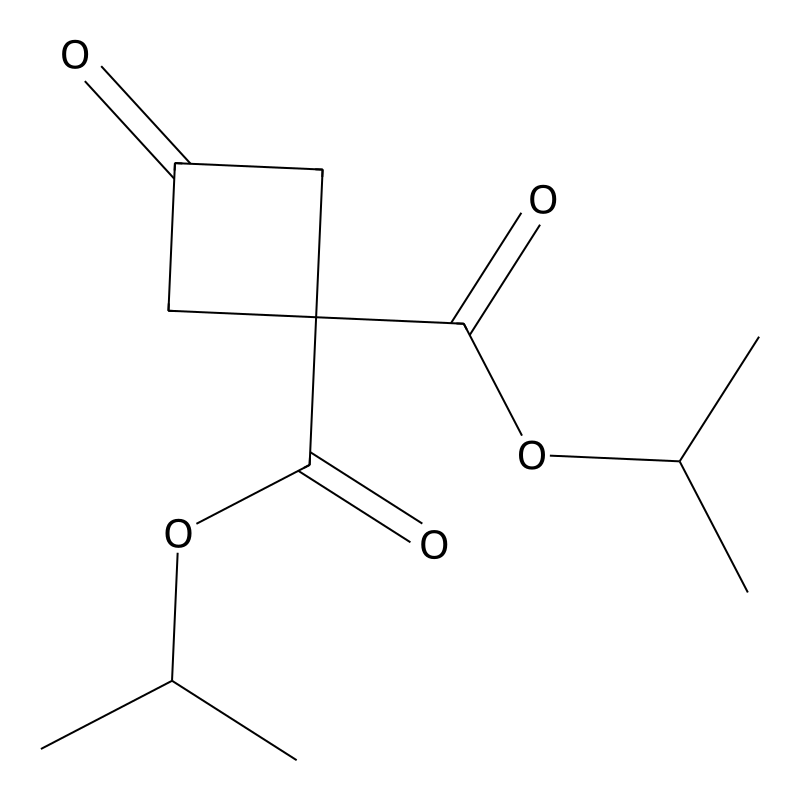Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Potential applications based on structure: The presence of a cyclobutane ring and a ketone group (C=O) suggests Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate could be a building block for synthesizing more complex molecules. However, specific examples of its use in research haven't been documented extensively.
- Availability for research: The compound can be purchased from a few chemical suppliers, indicating its potential use in scientific research. Some suppliers even list it as a "reference standard" which implies its use for comparison purposes in analytical techniques (, ).
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₂H₁₈O₅. It is characterized as a cyclic ester, specifically a diester, derived from cyclobutane-1,1-dicarboxylic acid. The compound features two isopropyl groups attached to the ester functional groups, contributing to its unique properties and reactivity. Its structure includes a cyclobutane ring with a keto group at the 3-position and carboxylate groups at the 1-position, making it a compound of interest in organic synthesis and medicinal chemistry .
- Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding dicarboxylic acid and isopropanol.
- Transesterification: This reaction can occur with alcohols, leading to the formation of different esters.
- Decarboxylation: Under certain conditions, decarboxylation may occur, resulting in the loss of carbon dioxide and formation of smaller cyclic compounds or alkenes.
These reactions highlight its potential as an intermediate in organic synthesis .
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be synthesized through several methods:
- Direct Esterification: The reaction of cyclobutane-1,1-dicarboxylic acid with isopropanol in the presence of an acid catalyst can yield diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.
- Cyclization Reactions: Starting from appropriate precursors such as β-keto esters or α,β-unsaturated esters can lead to the formation of the cyclobutane ring through cyclization processes.
- Functional Group Transformations: Existing compounds can be modified through various organic transformations to introduce the desired functional groups characteristic of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate .
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate finds applications primarily in organic synthesis as an intermediate for producing more complex molecules. Its unique structure allows it to serve as a building block in:
- Pharmaceutical Chemistry: Potential precursor for drug development due to its unique structural features.
- Material Science: Possible applications in developing polymers or materials with specific properties.
- Agricultural Chemistry: Investigated for use in developing agrochemicals or pesticides .
Interaction studies involving diisopropyl 3-oxocyclobutane-1,1-dicarboxylate focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions aids in predicting its behavior in biological systems and synthetic pathways. Additionally, studies on its solubility and stability in different solvents are crucial for optimizing its use in various applications .
Several compounds share structural similarities with diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl 3-oxocyclobutane-1,1-dicarboxylate | C₁₂H₁₈O₄ | Similar structure but with ethyl groups instead |
| Dimethyl 3-oxocyclobutane-1,1-dicarboxylate | C₁₂H₁₈O₄ | Contains methyl groups; may exhibit different reactivity |
| Diisopropyl malonate | C₉H₁₄O₄ | A related compound with two carboxylic acid groups |
Uniqueness
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate stands out due to its cyclic structure combined with both keto and ester functionalities. This combination provides unique reactivity patterns not typically found in linear esters or simple cyclic compounds. Its potential biological activity and applications in diverse fields further emphasize its uniqueness compared to similar compounds .
Alkylation of diisopropyl malonate represents the most widely employed method for constructing the cyclobutane core of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. This approach leverages the nucleophilic reactivity of malonate enolates to facilitate cyclization.
Phase-Transfer Catalyzed Double Alkylation
A landmark advancement in this field involves the use of phase-transfer catalysts to enhance reaction efficiency. In this protocol, diisopropyl malonate undergoes C-alkylation with 1,2-dihaloalkanes (e.g., 1,3-dibromo-2,2-dimethoxypropane) in the presence of potassium carbonate as a base. The reaction proceeds in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (90–160°C).
Key Mechanistic Steps:
- Enolate Formation: Deprotonation of diisopropyl malonate generates a resonance-stabilized enolate.
- Intermolecular Alkylation: The enolate attacks electrophilic carbons of the dihaloalkane, displacing halide ions.
- Cyclization: Intramolecular nucleophilic substitution forms the cyclobutane ring, with methoxy groups retained at the 3-positions.
Optimization Insights:
- Delayed addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) after 50–80% substrate conversion improves yields (>98%) by minimizing side reactions.
- Continuous removal of water via azeotropic distillation prevents hydrolysis of intermediates.
Comparative Performance
| Condition | Conversion (%) | Reaction Time (h) |
|---|---|---|
| Without phase-transfer catalyst | 93 | 17 |
| With phase-transfer catalyst | >98 | 3–6 |








